2-Fluoro-3-methylpyridine is a fluorinated derivative of pyridine, characterized by the molecular formula and a CAS Registry Number of 2369-18-8. This compound features a fluorine atom at the second position and a methyl group at the third position of the pyridine ring. It exists as a colorless to pale yellow liquid at room temperature, with notable physical properties including a boiling point of approximately 130 °C and a density of about 1.05 g/cm³ . Its unique structure contributes to its reactivity and potential applications in various
Currently, there's no documented research on the mechanism of action of 2-F-3-MP. If future studies reveal interesting biological properties, this section would be developed to explain its interaction with target molecules or biological systems.
2-Fluoro-3-methylpyridine participates in various chemical transformations, including:
Research indicates that 2-fluoro-3-methylpyridine exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives have been explored for their potential pharmacological properties, including:
Several methods exist for synthesizing 2-fluoro-3-methylpyridine:
2-Fluoro-3-methylpyridine finds applications across various fields:
Interaction studies involving 2-fluoro-3-methylpyridine focus on its reactivity with biological targets and other chemical species:
Several compounds share structural similarities with 2-fluoro-3-methylpyridine, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoropyridine | Fluorine at position 2 | Simpler structure; less steric hindrance |
3-Methylpyridine | Methyl group at position 3 | Lacks fluorine; different reactivity |
4-Fluoro-3-methylpyridine | Fluorine at position 4 | Different electronic properties |
2-Chloro-3-methylpyridine | Chlorine instead of fluorine | Different reactivity due to chlorine |
The uniqueness of 2-fluoro-3-methylpyridine lies in its specific combination of a fluorine atom and a methyl group on the pyridine ring, which influences both its chemical reactivity and biological activity compared to its analogs. This distinct configuration allows for diverse applications in synthetic chemistry and pharmaceuticals.
2-Fluoro-3-methylpyridine features a pyridine ring with a fluorine substituent at the ortho position relative to a methyl group. Its molecular formula is $$ \text{C}6\text{H}6\text{FN} $$, with a molecular weight of 111.12 g/mol. The fluorine atom’s electronegativity enhances the ring’s electron-deficient nature, influencing reactivity in electrophilic substitutions.
Molecular Structure Image
The compound is a clear, colorless to light yellow liquid with distinct physicochemical properties:
Property | Value | Source |
---|---|---|
Boiling Point | 148–156°C | |
Density | 1.1 ± 0.1 g/cm³ | |
Flash Point | 48.2 ± 21.8°C | |
Refractive Index | 1.475–1.477 | |
Vapor Pressure | 3.8 ± 0.3 mmHg at 25°C |
These properties make it suitable for high-temperature reactions and chromatographic separations.
The Balz-Schiemann reaction remains one of the most established methods for introducing fluorine into aromatic systems, including pyridine derivatives [1] [2]. This methodology involves the conversion of 2-amino-3-methylpyridine to the corresponding diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the target fluoropyridine.
The reaction proceeds through two distinct steps. First, diazotization is performed at -10°C using sodium nitrite in tetrafluoroboric acid, forming the diazonium tetrafluoroborate intermediate. Subsequently, thermal decomposition at 50-55°C generates the fluorinated product through an SN1 mechanism involving an aryl cation intermediate [1] [3]. The reaction typically achieves yields of 80-85% and requires 8-12 hours for completion.
Recent improvements to the traditional Balz-Schiemann protocol have focused on addressing the inherent safety concerns associated with isolating unstable diazonium salts. The use of water-absorbing agents such as N,N'-dicyclohexylcarbodiimide (DCC) has been reported to significantly improve both yield and safety profile [4]. Under optimized conditions, yields of up to 85% have been achieved with improved reaction safety through the prevention of explosive decomposition.
The photochemical modification of the Balz-Schiemann reaction represents a significant advancement in terms of safety and reaction conditions [3] [5]. This approach utilizes visible light irradiation to promote the decomposition of diazonium tetrafluoroborate salts at lower temperatures, typically between 20-80°C. The reaction can be performed in low-polar solvents such as chlorobenzene or hexane, which improve the pyrolysis efficiency compared to traditional polar solvents.
The photochemical pathway offers several advantages, including reduced thermal requirements, improved safety profile, and the ability to process substrates that are sensitive to high-temperature conditions. Yields ranging from 70-95% have been reported, with reaction times varying from 3-16 hours depending on the specific substrate and reaction conditions [3].
Tetramethylammonium fluoride has emerged as a highly effective nucleophilic fluorinating agent for the synthesis of fluorinated pyridines [6] [7]. The anhydrous form of TMAF provides "naked" fluoride ions that are not complexed with metal atoms, resulting in enhanced nucleophilicity compared to traditional fluoride sources.
The reaction typically proceeds at room temperature in dimethylformamide (DMF) solvent, with 2-chloro-3-methylpyridine serving as the substrate. The nucleophilic aromatic substitution mechanism is facilitated by the electron-deficient nature of the pyridine ring, particularly when appropriately substituted with electron-withdrawing groups [6]. Yields of 85-95% are commonly achieved with reaction times of approximately 24 hours.
Recent developments have focused on improving the practicality of TMAF-mediated fluorinations through the development of alcohol adducts. Tetramethylammonium fluoride tert-amyl alcohol adducts have been identified as bench-stable alternatives that eliminate the need for rigorously dry conditions while maintaining high fluorination efficiency [7].
Cesium fluoride represents a more economical alternative to TMAF for nucleophilic aromatic substitution reactions [8]. The reaction typically employs 2-nitro-3-methylpyridine as the substrate, with the nitro group serving as an effective leaving group. The reaction is performed in dimethyl sulfoxide (DMSO) at elevated temperatures, typically around 120°C.
While this methodology offers the advantage of using an inexpensive fluoride source, it requires harsh reaction conditions and provides moderate yields of 38-50%. The reaction time is relatively short at 1.5 hours, but the high temperature requirement limits its applicability to thermally stable substrates [8].
The development of silver(II) fluoride as a C-H fluorinating agent represents a breakthrough in direct fluorination methodology [9] [10]. This approach enables the selective fluorination of pyridines at the position adjacent to nitrogen under remarkably mild conditions.
The reaction mechanism involves coordination of the pyridine nitrogen to silver(II) fluoride, followed by electrophilic fluorination at the 2-position. The reaction proceeds at ambient temperature in acetonitrile solvent with exceptional selectivity and yields of 90-99% [9]. The reaction is typically complete within 1 hour, making it one of the most efficient methodologies available.
The high selectivity for the 2-position is attributed to the coordination of pyridine nitrogen to silver, which directs the fluorination to the adjacent carbon. This methodology has been successfully applied to a wide range of pyridine derivatives, including those containing sensitive functional groups that would not survive harsher reaction conditions [10].
Rhodium(III)-catalyzed C-H functionalization provides an alternative approach to fluorinated pyridine synthesis through the use of α-fluoro-α,β-unsaturated oximes as fluorine-containing building blocks [11]. This methodology represents a convergent approach where the fluorine atom is introduced through the oxime precursor rather than through direct fluorination.
The reaction typically proceeds at 60-80°C in a tert-butanol/water mixture with yields ranging from 60-90% [11]. The reaction time is relatively short at 15-30 minutes, and the methodology can be performed under air-stable conditions, making it operationally simple. However, the requirement for specialized oxime precursors limits its general applicability.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents a widely used electrophilic fluorinating agent for the synthesis of fluorinated heterocycles [12]. The methodology typically employs 1,2-dihydropyridine precursors, which undergo electrophilic fluorination at the 3-position to form 3-fluoro-3,6-dihydropyridines.
The reaction is performed at 0°C in acetonitrile solvent under inert atmosphere conditions. The initial fluorination product can be converted to the corresponding pyridine through elimination of hydrogen fluoride under mild conditions [12]. Yields of 70-85% are typically achieved with reaction times of 2-4 hours.
Direct fluorination using elemental fluorine represents the most atom-economical approach to fluorinated pyridine synthesis [13]. The reaction typically employs 3-methylpyridine as the substrate and is performed at temperatures ranging from -40°C to 25°C under inert atmosphere conditions.
While this methodology offers the advantage of using the most economical fluorine source, it requires specialized gas handling equipment and presents significant safety challenges. Industrial applications have been developed, but the methodology is generally limited to specialized facilities equipped for fluorine gas handling [13]. Yields of 60-75% are typically achieved with reaction times of 2-4 hours.
The fluorination of pyridine N-oxides represents a novel approach that enables direct meta-fluorination of pyridine systems [14] [15]. This methodology utilizes the enhanced reactivity of pyridine N-oxides toward nucleophilic substitution to achieve fluorination at positions that are typically challenging to access.
The reaction typically employs 3-methylpyridine N-oxide as the substrate with tetrabutylammonium fluoride as the fluorinating agent. The reaction proceeds at room temperature in DMSO solvent with yields of 40-60% [14]. While the yields are moderate, this methodology offers the unique advantage of enabling direct meta-fluorination, which is difficult to achieve through other approaches.
A simplified approach to 2-fluoro-3-methylpyridine synthesis involves the direct treatment of 2-amino-3-methylpyridine with 40% fluoroboric acid [16]. This methodology represents a one-pot diazotization-fluorination process that eliminates the need for isolation of the diazonium salt intermediate.
The reaction proceeds at room temperature under aqueous conditions with yields of 70-80% [16]. The reaction time is typically 4-6 hours, and the methodology offers the advantage of operational simplicity. However, the yields are moderate compared to other approaches, and the methodology is limited to substrates that are stable under acidic conditions.
The selection of an appropriate synthetic methodology for 2-fluoro-3-methylpyridine depends on several factors, including desired scale, available equipment, substrate scope, and yield requirements. The silver(II) fluoride methodology offers the highest yields and mildest conditions but requires an expensive reagent. The Balz-Schiemann reaction provides excellent yields with established scalability but requires careful handling of unstable intermediates.
Temperature optimization plays a crucial role in many of these methodologies. Lower temperature reactions (0-25°C) generally provide better selectivity and reduced side product formation, while higher temperature reactions (60-120°C) may be required for less reactive substrates or when using less nucleophilic fluorinating agents.
Solvent selection significantly impacts reaction efficiency and selectivity. Polar aprotic solvents such as acetonitrile, DMF, and DMSO are commonly employed to solubilize fluoride sources and facilitate nucleophilic substitution reactions. In contrast, low-polar solvents such as chlorobenzene and hexane have been shown to improve the efficiency of photochemical Balz-Schiemann reactions.
The development of continuous flow methodologies has emerged as a promising approach for improving the safety and scalability of fluorination reactions. Flow chemistry enables precise control of reaction conditions and residence times while minimizing the accumulation of potentially hazardous intermediates.
Flammable;Irritant